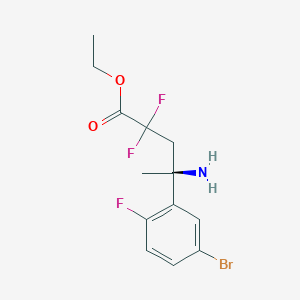

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate

Description

Properties

Molecular Formula |

C13H15BrF3NO2 |

|---|---|

Molecular Weight |

354.16 g/mol |

IUPAC Name |

ethyl (4S)-4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate |

InChI |

InChI=1S/C13H15BrF3NO2/c1-3-20-11(19)13(16,17)7-12(2,18)9-6-8(14)4-5-10(9)15/h4-6H,3,7,18H2,1-2H3/t12-/m0/s1 |

InChI Key |

JGFCDIGDPMMNKC-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)C(C[C@@](C)(C1=C(C=CC(=C1)Br)F)N)(F)F |

Canonical SMILES |

CCOC(=O)C(CC(C)(C1=C(C=CC(=C1)Br)F)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,2-Difluoropentanoic Acid Derivative

The initial step involves synthesizing a suitable 2,2-difluorinated precursor, such as 2,2-difluoropentanoic acid , which serves as the backbone for subsequent functionalization.

Starting Material: Ethyl 5-bromo-4,4-difluoropentanoate (PubChem CID 87595844) can be synthesized via halogenation of ethyl 4,4-difluorobutanoate followed by bromination at the terminal position using N-bromosuccinimide (NBS) under radical conditions.

-

- Radical bromination using NBS in the presence of a radical initiator (AIBN) in CCl₄ or a suitable solvent.

- Purification by distillation or chromatography.

Formation of the Amino-Substituted Intermediate

Amination at the α-Carbon

The amino group at the 4-position can be introduced via nucleophilic substitution or reductive amination.

-

- React the aldehyde or ketone intermediate with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

-

- Direct substitution of a suitable leaving group (e.g., halide) with ammonia or a primary amine, followed by stereoselective reduction to obtain the (S)-enantiomer.

Stereoselective Control

- Use chiral auxiliaries or chiral catalysts during the amination step to favor the formation of the (S)-enantiomer, such as chiral ligands in catalytic asymmetric synthesis.

Final Stereoselective Purification

- The enantiomeric purity is achieved through chiral chromatography or recrystallization using chiral resolving agents.

Data Table: Summary of Key Reagents and Conditions

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the bromine or fluorine atoms to hydrogen.

Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related molecules from the literature:

*Estimated using fragment-based methods due to lack of experimental data.

Functional Group Analysis

- Fluorination: The target compound’s 2,2-difluoro group enhances electronegativity and stability compared to non-fluorinated analogues like ethyl pentanoate. Ethyl 4,4-difluoropentanoate shares this trait but lacks aromatic and amino groups, resulting in lower molecular weight and logP.

- Aromatic Halogenation : The 5-bromo-2-fluorophenyl group increases lipophilicity and steric bulk relative to simpler fluorophenyl acetates (e.g., Ethyl 2-bromo-2-(4-fluorophenyl)acetate ). Bromine’s polarizability may also improve binding to hydrophobic protein pockets.

- Amino Group: The (S)-configured amino group enables hydrogen bonding, a feature absent in non-amino analogues like Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate . This property is critical for interactions in biological systems .

Biological Activity

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate is C10H11BrFNO2. Its structure includes a difluoropentanoate backbone with an amino group and a bromo-fluoro-substituted phenyl ring.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrFNO2 |

| Molecular Weight | 276.10 g/mol |

| IUPAC Name | (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate |

| InChI Key | HSYODHRKEBLEPC-UHFFFAOYSA-N |

Synthesis

The synthesis of (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate typically involves several steps:

- Preparation of Starting Materials : The synthesis begins with the preparation of the 5-bromo-2-fluorobenzene derivative.

- Formation of the Pentanoate Backbone : This is achieved through alkylation or acylation reactions.

- Introduction of the Amino Group : The amino group is added via nucleophilic substitution or reductive amination.

- Final Assembly : Coupling the phenyl derivative with the pentanoate backbone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

(S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate interacts with various biological targets due to its structural features. The amino group can form hydrogen bonds with enzyme active sites, while the halogen substituents may participate in halogen bonding, enhancing binding affinity to specific receptors.

Anticancer Activity

Research has indicated that compounds similar to (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate exhibit promising anticancer properties. A study demonstrated that derivatives with similar functional groups showed significant inhibition of cancer cell proliferation in vitro.

Case Study Example:

In a recent study on a related compound, it was found that derivatives containing a bromo-fluoro substituent exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests potential for further development as anticancer agents.

Antimicrobial Properties

Additionally, this compound has been evaluated for antimicrobial activity. Preliminary assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Summary of Studies

A compilation of studies investigating the biological activity of (S)-Ethyl 4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentanoate is presented in Table 1 below.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.